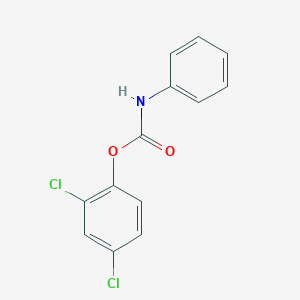

(2,4-dichlorophenyl) N-phenylcarbamate

Description

Properties

IUPAC Name |

(2,4-dichlorophenyl) N-phenylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-9-6-7-12(11(15)8-9)18-13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDSSFLBIFXDNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dichlorophenyl) N-phenylcarbamate typically involves the reaction of 2,4-dichlorophenol with phenyl isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-dichlorophenyl) N-phenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenylcarbamates.

Scientific Research Applications

(2,4-dichlorophenyl) N-phenylcarbamate is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein binding.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2,4-dichlorophenyl) N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Key Observations:

- N-Substituent Variation : Substituting the N-phenyl group with methyl (as in 4-chlorophenyl N-methylcarbamate) shifts applications from pharmaceuticals to pesticides, highlighting the role of nitrogen substituents in target specificity .

- Lipophilicity Trends: While direct data for this compound is lacking, analogs with alkyl or halogenated aryl groups (e.g., compounds 4a–i, 5a–i in ) show that lipophilicity increases with larger, non-polar substituents, impacting membrane permeability .

Notable Findings:

- Antibacterial Activity: In quinolone derivatives, 2,4-dichlorophenyl-substituted compounds exhibit comparable efficacy to fluoroquinolones but are outperformed by difluorophenyl analogs, underscoring the importance of halogen electronegativity in target binding .

- Antifungal Potential: Benzimidazole-carbamate hybrids with dichlorophenyl moieties demonstrate antifungal activity, though less potent than standard agents like griseofulvin .

- Pesticidal Use : The N-methylcarbamate derivative (4-chlorophenyl N-methylcarbamate) exemplifies how simplifying the nitrogen substituent can optimize compounds for agrochemical applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,4-dichlorophenyl) N-phenylcarbamate, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves reacting 2,4-dichloroaniline with phenyl isocyanate in anhydrous solvents (e.g., dichloromethane) under inert atmosphere. Catalytic bases like triethylamine enhance nucleophilic attack efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) yields high-purity product. Optimizing stoichiometry (1:1.2 molar ratio of aniline to isocyanate) and maintaining temperatures below 40°C minimizes side reactions .

Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms aromatic proton environments and carbamate linkage (δ ~150 ppm for carbonyl in ¹³C). Mass spectrometry (ESI-MS) verifies molecular ion peaks ([M+H]⁺ expected at m/z 296.1). Infrared spectroscopy (IR) identifies N-H stretching (~3350 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹). Comparative analysis with literature data ensures structural fidelity .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Monitor moisture levels (<5% RH) using desiccants. Stability assays (HPLC purity checks over 6 months) confirm degradation <2% under these conditions .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : X-ray crystallography resolves ambiguities in molecular conformation (e.g., dihedral angles between phenyl rings). High-Performance Liquid Chromatography (HPLC) with tandem MS detects trace impurities influencing reactivity. Computational modeling (DFT calculations) predicts electrophilic sites (e.g., carbamate carbonyl) and validates experimental kinetic data .

Q. How do electron-withdrawing chlorine substituents influence the carbamate group’s reactivity in nucleophilic environments?

- Methodological Answer : The 2,4-dichlorophenyl group increases electrophilicity of the carbamate carbonyl via inductive effects, accelerating nucleophilic substitution (e.g., hydrolysis by OH⁻). Kinetic studies (UV-Vis monitoring at 270 nm) show a 3.2-fold rate increase compared to non-chlorinated analogs. Solvent polarity (DMF vs. THF) further modulates reactivity .

Q. What experimental approaches study interactions between this compound and biological macromolecules?

- Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding affinity to enzymes (e.g., acetylcholinesterase). Molecular docking (AutoDock Vina) predicts binding poses at active sites. Fluorescence quenching assays using tryptophan-rich proteins (e.g., BSA) reveal static/dynamic interaction mechanisms. Comparative studies with thiourea derivatives highlight carbamate-specific inhibition .

Q. How do structural modifications on the phenyl ring of N-phenylcarbamate derivatives affect biological activity?

- Methodological Answer : Substituent effects are evaluated via SAR studies:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity and enzyme inhibition.

- Steric hindrance (e.g., ortho-methyl groups) reduces binding efficiency by ~40%.

- Polar groups (e.g., -OH) improve aqueous solubility but decrease membrane permeability.

Tabulated IC₅₀ values from enzyme assays guide optimization .

Methodological Notes

- Synthetic Optimization : Include control experiments to assess side products (e.g., urea formation from isocyanate hydrolysis).

- Data Validation : Cross-reference spectral data with PubChem entries (e.g., DTXSID70280216 for analogous carbamates) .

- Advanced Tools : Utilize cheminformatics platforms (e.g., EPA CompTox Dashboard) for toxicity predictions and mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.